molecular formula C8H16ClNO2 B1372729 ethyl 4-methylpyrrolidine-2-carboxylate hydrochloride CAS No. 1219383-53-5

ethyl 4-methylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B1372729
CAS No.: 1219383-53-5
M. Wt: 193.67 g/mol
InChI Key: GMUMZOMHSNLSBG-UHFFFAOYSA-N
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Description

ethyl 4-methylpyrrolidine-2-carboxylate hydrochloride is an organic compound with the molecular formula C8H16ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methyl-2-pyrrolidinecarboxylate hydrochloride typically involves the esterification of 4-methyl-2-pyrrolidinecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: ethyl 4-methylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • Ethyl 2-methylpyridine-4-carboxylate hydrochloride
  • Ethyl 4-methyl-2-pyrrolecarboxylate
  • Ethyl 4-methyl-2-pyrrolidinecarboxylate

Comparison: ethyl 4-methylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of a pyrrolidine ring and an ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .

Properties

IUPAC Name

ethyl 4-methylpyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-3-11-8(10)7-4-6(2)5-9-7;/h6-7,9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUMZOMHSNLSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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